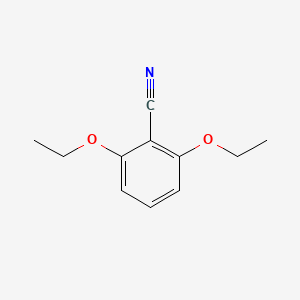

2,6-Diethoxybenzonitrile

説明

2,6-Diethoxybenzonitrile (C₁₁H₁₃NO₂) is an aromatic nitrile compound featuring two ethoxy (–OCH₂CH₃) substituents at the 2- and 6-positions of the benzene ring. This substitution pattern confers unique steric and electronic properties, distinguishing it from other benzonitrile derivatives. The ethoxy groups act as electron-donating substituents, enhancing the electron density of the aromatic ring, which influences reactivity in electrophilic substitution reactions and coordination chemistry.

特性

CAS番号 |

71411-93-3 |

|---|---|

分子式 |

C11H13NO2 |

分子量 |

191.23 g/mol |

IUPAC名 |

2,6-diethoxybenzonitrile |

InChI |

InChI=1S/C11H13NO2/c1-3-13-10-6-5-7-11(14-4-2)9(10)8-12/h5-7H,3-4H2,1-2H3 |

InChIキー |

LYAUUADPQLFBTG-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C(=CC=C1)OCC)C#N |

正規SMILES |

CCOC1=C(C(=CC=C1)OCC)C#N |

他のCAS番号 |

71411-93-3 |

製品の起源 |

United States |

類似化合物との比較

2,6-Dichlorobenzonitrile (C₇H₃Cl₂N)

- Substituents : Two chloro (–Cl) groups at the 2- and 6-positions.

- Electronic Effects : Chloro groups are electron-withdrawing via inductive effects, reducing the electron density of the benzene ring compared to ethoxy derivatives. This leads to decreased reactivity in nucleophilic aromatic substitution and altered coordination behavior with metal centers.

- Steric Effects : Chloro groups are smaller than ethoxy, resulting in less steric hindrance around the nitrile group.

- Applications : Used as an intermediate in agrochemicals and pharmaceuticals due to its electron-deficient aromatic system .

2,6-Dimethoxybenzonitrile (C₉H₉NO₂)

- Substituents : Two methoxy (–OCH₃) groups at the 2- and 6-positions.

- Electronic Effects: Methoxy groups are stronger electron donors than ethoxy due to shorter alkyl chains, leading to higher ring electron density. This enhances stability in oxidation reactions.

- Steric Effects: Methoxy groups are less bulky than ethoxy, allowing for tighter crystal packing, as observed in tris(2,6-dimethoxyphenyl) derivatives (e.g., lattice constants: a = 4.9128 Å, b = 25.137 Å in monoclinic systems) .

- Spectroscopic Data : IR spectra of methoxy derivatives show characteristic C–O–C stretching at ~1250 cm⁻¹, while ethoxy analogs may exhibit shifted peaks due to increased alkyl chain length .

N-(Buthoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide

- Substituents : Diethylphenyl and buthoxymethyl groups.

- Comparison : The diethylphenyl group introduces significant steric bulk, reducing solubility in polar solvents compared to 2,6-diethoxybenzonitrile. The acetamide moiety adds hydrogen-bonding capacity, altering its biological activity .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituent Type | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| This compound | 193.23 | Electron-donating | Not reported | Moderate (ethanol, acetone) |

| 2,6-Dichlorobenzonitrile | 172.01 | Electron-withdrawing | 96–98 | Low (requires DMSO) |

| 2,6-Dimethoxybenzonitrile | 163.17 | Electron-donating | 102–104 | High (methanol, DCM) |

Notes: Data inferred from trends in substituted benzonitriles .

Research Findings and Methodologies

- Spectroscopic Analysis : DFT studies on 2,6-Bis(Bromo-methyl)Pyridine (a benzonitrile analog) revealed IR vibrational modes at 2200 cm⁻¹ (C≡N stretch) and 1250–1100 cm⁻¹ (C–O–C stretches), applicable to ethoxy derivatives .

- Crystal Packing : Tris(2,6-dimethoxyphenyl) derivatives exhibit twisted propeller conformations with torsional angles >30°, suggesting that bulkier ethoxy groups in this compound could further distort molecular geometry .

- Thermodynamic Stability : Methoxy-substituted benzonitriles show higher thermal stability (melting points >100°C) compared to chloro analogs, a trend likely extrapolated to ethoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。